Tubulin polymerization-IN-56

Description

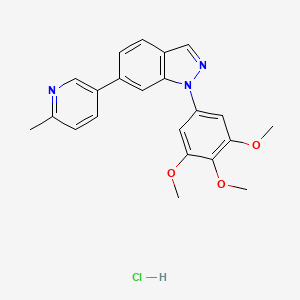

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22ClN3O3 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

6-(6-methyl-3-pyridinyl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |

InChI |

InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |

InChI Key |

WDNWWTXWTVQXBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tubulin polymerization-IN-56 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-56, also identified as compound 8l, is a potent, orally available, small molecule inhibitor of tubulin polymerization.[1] As an indazole derivative, it exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, heterocyclic small molecule belonging to the indazole class of compounds.

Chemical Structure:

Unfortunately, the exact chemical structure of this compound (compound 8l) is not publicly available in the reviewed literature. The primary research article identifies it as a 6-methylpyridin-3-yl indazole derivative.[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C22H22ClN3O3 | Supplier Data |

| Molecular Weight | 411.88 g/mol | Supplier Data |

| CAS Number | 2966790-98-5 | Supplier Data |

| Appearance | Solid | Supplier Data |

| Aqueous Solubility | Improved as a hydrochloride salt | [1] |

| Log P | Favorable range | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a microtubule-targeting agent by directly interfering with the dynamics of tubulin polymerization.

Mechanism of Action:

The compound binds to the colchicine binding site on the β-subunit of tubulin heterodimers.[1][2][3] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle for chromosome segregation.[1][2][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]

Signaling Pathway Diagram:

Caption: Mechanism of this compound.

Biological Activity and Quantitative Data

This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines, including those resistant to other microtubule-targeting agents like paclitaxel.[1]

Tubulin Polymerization Inhibition:

| Compound | IC50 (μM) | Source |

| Similar Indazole Derivative (Compound 3c) | 3.39 | [2] |

| Similar Indazole Derivative (Compound 3f) | 4.77 | [2] |

Antiproliferative Activity (IC50 values in nM):

| Cell Line | Cancer Type | Compound 8l (nM) | Source |

| A549 | Lung Cancer | Low nanomolar | [1] |

| Huh-7 | Liver Cancer | Low nanomolar | [1] |

| T24 | Bladder Cancer | Low nanomolar | [1] |

| A549/Tax | Paclitaxel-resistant Lung Cancer | Low nanomolar | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indazole-based tubulin polymerization inhibitors.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Experimental Workflow Diagram:

Caption: Workflow for a tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin (>99%), GTP solution, general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), and the test compound (this compound) at various concentrations.[4][5]

-

Procedure:

-

Thaw tubulin and GTP on ice.

-

In a 96-well plate, add the general tubulin buffer.

-

Add the test compound at desired final concentrations.

-

Add GTP to a final concentration of 1 mM.

-

Initiate the polymerization by adding the purified tubulin.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[5]

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression using flow cytometry.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay quantifies the induction of apoptosis by the compound using Annexin V and propidium iodide staining followed by flow cytometry.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described for the cell cycle analysis.

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis:

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of apoptotic cells in treated versus untreated control groups.

-

In Vivo Antitumor Activity

In a xenograft mouse model using HCT116 human colorectal carcinoma cells, a similar indazole derivative (compound 3f) demonstrated significant tumor growth suppression (58.9%) at an oral dose of 25 mg/kg without causing obvious weight loss in the animals.[2] this compound (compound 8l) also showed potent inhibition of tumor growth in vivo.[1]

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization by targeting the colchicine binding site. Its ability to induce cell cycle arrest and apoptosis, coupled with its in vivo efficacy and favorable pharmacological properties, makes it a strong candidate for further preclinical and clinical development in the treatment of various cancers, including those with resistance to existing therapies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this and related indazole-based compounds.

References

- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

Tubulin Polymerization-IN-56: A Microtubule Destabilizer Targeting the Colchicine Binding Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-56, also identified as compound 8l in specific research contexts, is a potent inhibitor of tubulin polymerization. As an indazole derivative, it exerts its biological activity by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase and induction of apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a microtubule destabilizer, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Destabilization

This compound functions as a microtubule destabilizer . Unlike microtubule stabilizing agents such as paclitaxel, which promote the assembly of tubulin into stable microtubules, this compound actively inhibits the polymerization of tubulin dimers into microtubules. This inhibitory action is achieved through its binding to the colchicine site on the β-tubulin subunit. The binding of this compound to this site sterically hinders the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer. The net effect is a shift in the cellular equilibrium towards microtubule depolymerization, leading to a loss of the microtubule network's structural integrity and function.

The disruption of microtubule dynamics has profound consequences for cellular processes that are heavily reliant on a functional cytoskeleton. Most notably, the formation and function of the mitotic spindle during cell division are critically impaired. This leads to an arrest of the cell cycle in the G2/M phase, preventing cell proliferation. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the reported inhibitory concentrations. It is important to note that discrepancies in IC50 values for tubulin polymerization exist in the literature, which may be attributable to different experimental conditions and assay formats.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound Name | Assay Type | IC50 Value | Reference Compound | Reference IC50 |

| This compound (compound 8l) | Turbidimetric Assay | 13.16 nM | Colchicine | 10.65 nM |

| This compound (compound 8l) | Fluorescence-based Assay | 2.36 µM | Nocodazole | 2.51 µM |

Table 2: In Vitro Cytotoxicity (IC50)

| Compound Name | Cell Line | Cell Type | IC50 Value |

| This compound (compound 8l) | HepG-2 | Human Liver Cancer | 3.73 µM |

| This compound (compound 8l) | MCF-7 | Human Breast Cancer | 7.89 µM |

| This compound (compound 8l) | DU145 | Human Prostate Cancer | 6.32 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin in vitro by monitoring the change in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (and reference compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain General Tubulin Buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control (DMSO).

-

Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

The increase in absorbance, which reflects the increase in microtubule polymer mass, is plotted against time.

-

The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Induced Apoptosis

Caption: Cellular cascade initiated by this compound.

Experimental Workflow for Characterizing a Tubulin Polymerization Inhibitor

Caption: A typical experimental pipeline for evaluating tubulin inhibitors.

Conclusion

This compound is a well-characterized microtubule destabilizing agent that inhibits tubulin polymerization by binding to the colchicine site. Its potent cytotoxic effects, mediated through cell cycle arrest and apoptosis, make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar classes of compounds.

In-Depth Technical Guide: The Impact of Tubulin Polymerization-IN-56 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-56, also identified as compound 8l, is a potent, synthetic, small-molecule inhibitor of tubulin polymerization. As an indazole derivative, it exerts its biological effects by interacting with the colchicine binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, a critical process for cell division, intracellular transport, and maintenance of cell shape. The downstream consequences of this disruption include cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. Furthermore, this compound has demonstrated potential in reducing cell migration and inhibiting tumor growth in vivo, marking it as a compound of interest in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action, cellular effects, and potential therapeutic applications of this compound.

Mechanism of Action: Interference with Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to many cellular processes, most notably the formation of the mitotic spindle during cell division. This compound functions by directly interfering with this process.

It is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The lack of proper microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates the proposed mechanism of action:

Cellular Effects and Therapeutic Potential

The primary cellular effect of this compound is the disruption of microtubule dynamics, leading to a cascade of events that are particularly detrimental to rapidly dividing cells, such as cancer cells.

Cell Cycle Arrest and Apoptosis

By preventing the formation of a functional mitotic spindle, this compound triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged arrest at this stage ultimately leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.

Inhibition of Cell Migration and Tumor Growth

Microtubules are also essential for cell motility. The disruption of the microtubule network by this compound can diminish the migratory capacity of cancer cells. This has significant implications for preventing metastasis. Furthermore, the potent cytotoxic and anti-proliferative effects of this compound contribute to the significant inhibition of tumor growth observed in in vivo models.

The following workflow outlines the experimental investigation of this compound's effects:

Quantitative Data and Experimental Protocols

Currently, detailed quantitative data from primary research publications, such as IC50 values for tubulin polymerization and specific cancer cell lines, as well as comprehensive experimental protocols, are not publicly available in a consolidated format. The information presented is based on data provided by chemical suppliers and a synthesis of the general understanding of colchicine-site inhibitors. For specific experimental designs and quantitative analysis, researchers are advised to consult forthcoming primary literature or conduct independent investigations.

Conclusion

This compound is a promising small molecule with potent anti-proliferative and anti-tumor activities. Its well-defined mechanism of action, targeting a clinically validated site on tubulin, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of cancer models. The continued investigation of this and similar indazole derivatives could lead to the development of a new generation of microtubule-targeting agents for cancer therapy.

An In-depth Technical Guide to the Cellular Targets of Tubulin Polymerization Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Tubulin polymerization-IN-56". Therefore, this guide will focus on the well-characterized class of tubulin polymerization inhibitors, using representative data and methodologies to provide a framework for understanding the cellular targets and mechanisms of action of such compounds. The principles and techniques described herein are broadly applicable to the study of novel microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in a myriad of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[2] Disruption of this delicate equilibrium can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death).[1][2] This makes tubulin a prime target for the development of anticancer therapeutics.[1][2][4]

Tubulin polymerization inhibitors are a class of small molecules that interfere with the assembly of microtubules.[1] They typically bind to one of three main sites on the tubulin dimer: the colchicine, vinca, or paclitaxel binding sites.[1] This guide will delve into the cellular targets and mechanisms of action of tubulin polymerization inhibitors, with a focus on those that bind to the colchicine site, a common target for this class of drugs.

Quantitative Data on Tubulin Polymerization Inhibitors

The following tables summarize representative quantitative data for well-studied tubulin polymerization inhibitors that bind to the colchicine site. This data is essential for comparing the potency and cellular effects of different compounds.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Target Site | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Colchicine | Colchicine | 1.5 - 3.0 | [4] |

| Combretastatin A-4 | Colchicine | ~1 | [4] |

| Podophyllotoxin | Colchicine | 0.5 - 1.0 | [1] |

| Nocodazole | Colchicine | 0.1 - 0.5 | [5] |

| Plinabulin (NPI-2358) | Colchicine | Not specified | [1] |

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

| Compound | Cell Line | GI50 / IC50 (nM) | Reference |

| Combretastatin A-4 | A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast) | <10 | [4] |

| Plinabulin (NPI-2358) | Various human tumor cell lines | Not specified | [1] |

| Novel Acridane Derivative (Compound 56) | Four cancer cell lines (unspecified) | 30 (average) | [4] |

| Novel Indole-1,2,4-triazole (Compound 19) | HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | 150 - 380 | [4] |

Signaling Pathways and Cellular Effects

Tubulin polymerization inhibitors trigger a cascade of cellular events, primarily centered around the disruption of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint (SAC), G2/M cell cycle arrest, and ultimately, apoptosis.

Caption: Signaling cascade initiated by a tubulin polymerization inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of tubulin polymerization inhibitors. Below are protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[5]

Materials:

-

Purified tubulin (e.g., >99% pure bovine tubulin)[6]

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[5]

-

GTP solution (1 mM final concentration)[5]

-

Glycerol (10% final concentration)[5]

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)[5]

-

Negative control (solvent alone)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

On ice, prepare the tubulin reaction mixture containing polymerization buffer, GTP, and glycerol.

-

Add the desired concentration of the test compound or controls to the tubulin mixture.

-

Transfer the reaction mixtures to a pre-chilled 96-well plate.

-

Place the plate in the spectrophotometer pre-heated to 37°C to initiate polymerization.[5]

-

Measure the absorbance at 340 nm every minute for 60 minutes.[5]

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of polymerization at various compound concentrations.

Cell Viability Assay (SRB Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compound

-

Trichloroacetic acid (TCA)

-

SRB solution

-

Tris-base solution

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at a wavelength of 510 nm.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct observation of the effects of a compound on the cellular microtubule network.

Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

-

Cells grown on coverslips

-

Test compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the test compound for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Experimental and Logical Workflows

The characterization of a novel tubulin polymerization inhibitor follows a logical progression of experiments.

Caption: A typical experimental workflow for inhibitor characterization.

Conclusion

Tubulin polymerization inhibitors represent a cornerstone of anticancer drug discovery. A thorough understanding of their cellular targets and mechanisms of action is paramount for the development of new and more effective therapeutics. This guide has provided a comprehensive overview of the key concepts, quantitative data, signaling pathways, and experimental protocols relevant to the study of this important class of compounds. The presented framework can be readily adapted for the investigation of novel tubulin-targeting agents, such as the prospective "this compound". Future research in this area will likely focus on overcoming challenges such as drug resistance and improving the therapeutic window of these potent antimitotic agents.[1]

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Emergence of T115: A Novel Tubulin Polymerization Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including mitosis and intracellular transport. Their dynamic nature makes them a prime target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of a potent, novel tubulin polymerization inhibitor, 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole, herein referred to as T115. This document details its mechanism of action, summarizes its efficacy in various cancer cell lines, provides comprehensive experimental protocols for its study, and visualizes its cellular impact through signaling pathway and workflow diagrams.

Core Mechanism of Action

T115 exerts its anticancer effects by directly interfering with microtubule dynamics. It functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin heterodimers.[1] T115 binds to the colchicine binding site on β-tubulin, which prevents the formation of microtubules.[1][2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[1] A key advantage of T115 is its efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting it is not a substrate for common efflux pumps like P-glycoprotein (P-gp).[1][2]

Quantitative Efficacy of T115 in Cancer Cell Lines

The cytotoxic and anti-proliferative activity of T115 has been evaluated across a range of human cancer cell lines, including those with multidrug resistance. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range.

Table 1: IC50 Values of T115 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 10 - 40 (for cell cycle arrest) | [1] |

| MCF-7 | Breast Cancer | Not specified, but effective | [1] |

| HT-29 | Colorectal Cancer | Not specified, but effective in xenograft | [1][2] |

| PC-3 | Prostate Cancer | Not specified, but effective in xenograft | [1][2] |

| Various MDR cell lines | Multiple | Low nanomolar range | [1] |

| HCT 116 | Colon Carcinoma | < 250 | [3] |

| HCT-15 | Colon Adenocarcinoma (MDR) | < 250 | [3] |

Table 2: Effect of T115 on Cell Cycle Distribution in HeLa Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Vehicle Control | Not specified | Not specified | 13 | [1] |

| T115 (10 nM) | Not specified | Not specified | Not specified | [1] |

| T115 (20 nM) | Not specified | Not specified | Not specified | [1] |

| T115 (40 nM) | Not specified | Not specified | 78 | [1] |

Signaling Pathway and Cellular Effects

T115's primary effect on microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest, coupled with the inability to properly segregate chromosomes, ultimately initiates the intrinsic apoptotic pathway.

Caption: T115 signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of T115 on cancer cell lines.

Tubulin Polymerization Assay

This assay measures the effect of T115 on the in vitro polymerization of purified tubulin.

-

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP solution

-

T115 stock solution (in DMSO)

-

Colchicine or Combretastatin A-4 (CA-4) as a positive control

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well plates

-

-

Procedure:

-

Prepare dilutions of T115 and control compounds in polymerization buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

On ice, add tubulin to each well of a pre-chilled 96-well plate.

-

Add the T115 dilutions or controls to the respective wells.

-

Incubate the plate at 37°C for a few minutes to equilibrate.

-

Initiate the polymerization by adding a GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to visualize the polymerization kinetics. The IC50 value for polymerization inhibition can be calculated from the dose-response curve.

-

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of T115 on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

T115 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of T115 in complete medium.

-

Replace the medium in the wells with the T115 dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with T115.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

T115 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of T115 (e.g., 10, 20, 40 nM) for 24 hours.[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Immunofluorescence Staining of Microtubules

This technique visualizes the effect of T115 on the microtubule network within cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Glass coverslips

-

Complete cell culture medium

-

T115 stock solution (in DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Grow cells on glass coverslips in a petri dish.

-

Treat the cells with T115 at desired concentrations for 24 hours.

-

Fix the cells with PFA, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Experimental and Logical Workflows

The characterization of a novel tubulin inhibitor like T115 follows a logical progression from in vitro biochemical assays to cell-based assays.

Caption: A typical experimental workflow for T115 characterization.

Conclusion

T115 represents a promising new agent in the class of tubulin polymerization inhibitors. Its potent cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance, highlights its potential for further preclinical and clinical development. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate T115 and other novel microtubule-targeting agents. The continued exploration of such compounds is crucial in the ongoing effort to develop more effective and targeted cancer therapies.

References

In-depth Technical Guide: Early Research on Tubulin Polymerization-IN-56

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulin polymerization is a cornerstone of cellular division, making it a prime target for anticancer drug development. Disrupting the dynamic equilibrium of microtubule formation and degradation can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. A vast array of compounds, both natural and synthetic, have been investigated for their ability to modulate tubulin polymerization. This document provides a technical overview of the early research and foundational principles relevant to the study of novel tubulin polymerization inhibitors, with a conceptual focus on a representative agent, designated here as Tubulin Polymerization-IN-56. Due to the limited publicly available data specifically on "this compound," this guide synthesizes information from analogous small molecule inhibitors that target the colchicine binding site on β-tubulin, providing a framework for understanding the potential mechanism, experimental evaluation, and relevant signaling pathways.

The Core Mechanism: Targeting Microtubule Dynamics

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] Small molecules that interfere with this process are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3]

Tubulin polymerization inhibitors, the focus of this guide, fall into the latter category. These agents bind to tubulin subunits, preventing their incorporation into microtubules and shifting the equilibrium towards depolymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[2]

Signaling Pathway for Tubulin Polymerization Inhibition

The binding of an inhibitor to tubulin triggers a series of events that disrupt the cell cycle and can lead to apoptosis. The diagram below illustrates this generalized signaling cascade.

Caption: Generalized signaling pathway of a tubulin polymerization inhibitor.

Quantitative Data on Analogous Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes typical data points obtained for other small molecule inhibitors that target the colchicine binding site on tubulin. This provides a reference for the expected potency and cellular effects.

| Compound Class | Target Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Colchicine Binding Inhibition (%) | Reference |

| Triazolopyrimidine | HeLa | 30 - 43 nM | 0.45 µM | 72% | [4] |

| Triazolopyrimidine | A549 | 160 - 240 nM | - | - | [4] |

| Triazolopyrimidine | HT-29 | 67 - 160 nM | - | - | [4] |

| Pyrazole Hybrid | SGC-7901 | 5 - 52 nM | 2.1 µM | - | [5] |

| Pyrazole Hybrid | A549 | 5 - 52 nM | - | - | [5] |

| Pyrazole Hybrid | HT-1080 | 5 - 52 nM | - | - | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol:

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Colchicine, Combretastatin A-4)

-

Vehicle control (DMSO)

-

-

Procedure:

-

On ice, add GTB to a 96-well plate.

-

Add the test compound, positive control, or vehicle control to the appropriate wells.

-

Add purified tubulin to each well to a final concentration of 3 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. A decrease in the rate and extent of absorbance increase in the presence of the test compound indicates inhibition of tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Cell-Based Immunofluorescence Assay for Microtubule Network Integrity

This assay visualizes the effect of the inhibitor on the microtubule network within cells.

Principle: Immunofluorescence staining using an anti-α-tubulin antibody allows for the visualization of the microtubule cytoskeleton. Disruption of the network is indicative of a tubulin-targeting agent.

Protocol:

-

Cell Culture:

-

Seed human cancer cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound, a positive control (e.g., colchicine), and a vehicle control for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope.

-

-

Analysis:

-

Observe the morphology of the microtubule network. In untreated cells, a fine, filamentous network should be visible. In treated cells, look for signs of microtubule depolymerization, such as a diffuse cytoplasmic signal and loss of filamentous structures.

-

Experimental Workflow for Characterizing a Novel Tubulin Inhibitor

The following diagram outlines a typical workflow for the initial characterization of a potential tubulin polymerization inhibitor.

Caption: A standard experimental workflow for the initial evaluation of a novel tubulin polymerization inhibitor.

Conclusion and Future Directions

The inhibition of tubulin polymerization remains a clinically validated and highly promising strategy for the development of new anticancer therapeutics. While the specific compound "this compound" requires further public disclosure of its research data for a detailed analysis, the principles and experimental methodologies outlined in this guide provide a robust framework for its evaluation. Future research in this area will likely focus on the development of inhibitors with improved pharmacological properties, such as enhanced bioavailability, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The continued exploration of novel chemical scaffolds and a deeper understanding of the intricate regulation of microtubule dynamics will undoubtedly pave the way for the next generation of tubulin-targeting anticancer agents.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 5. mdpi.com [mdpi.com]

In Vitro Characterization of Tubulin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a novel tubulin polymerization inhibitor, designated IN-56. The document outlines the core methodologies, data interpretation, and visualization of experimental workflows crucial for the preclinical assessment of compounds targeting microtubule dynamics.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[1][2] Compounds that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis.[1] IN-56 is a novel small molecule inhibitor designed to disrupt microtubule dynamics by inhibiting tubulin polymerization. This guide details the in vitro assays performed to elucidate its mechanism of action and quantify its potency.

Quantitative Data Summary

The inhibitory activity of IN-56 on tubulin polymerization and its cytotoxic effects on cancer cell lines are summarized below. This data is essential for comparing its potency with standard reference compounds.

| Assay Type | Parameter | IN-56 | Colchicine (Reference) | Vinblastine (Reference) |

| Biochemical Assay | ||||

| Tubulin Polymerization Inhibition | IC50 (µM) | [Insert Value] | ~1[3] | [Insert Value] |

| Colchicine Binding Assay | Ki (µM) | [Insert Value] | - | - |

| Cell-Based Assays | ||||

| Cell Viability (HeLa cells) | GI50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| Cell Cycle Analysis (HeLa cells) | % G2/M Arrest at GI50 | [Insert Value] | [Insert Value] | [Insert Value] |

Note: Values for IN-56 are hypothetical and would be determined through the experimental protocols outlined in this guide. Reference values are approximate and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing tubulin-targeting agents.[3][4][5][6]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of IN-56 on the polymerization of purified tubulin by monitoring the change in light scattering as microtubules form.[3][4]

Materials:

-

Purified porcine or bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol)[3]

-

GTP (1.0 mM final concentration)[3]

-

IN-56 (in DMSO)

-

Reference compounds (Colchicine, Vinblastine in DMSO)

-

96-well, half-area, clear bottom plates[3]

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a reaction mixture containing tubulin (final concentration 40 µM) in G-PEM buffer.[3]

-

Add varying concentrations of IN-56 or reference compounds to the reaction mixture. A DMSO control is run in parallel.[3]

-

Add GTP to the reaction mixture to a final concentration of 1.0 mM.[3]

-

Transfer 100 µL of the final reaction mixture to each well of a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.[4]

-

Measure the absorbance at 350 nm every minute for 60 minutes.[3][7]

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colchicine Binding Site Competition Assay

This assay determines if IN-56 binds to the colchicine-binding site on β-tubulin.

Materials:

-

Purified tubulin

-

[³H]-Colchicine

-

IN-56

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Procedure:

-

Incubate purified tubulin with a constant concentration of [³H]-colchicine and varying concentrations of IN-56 at 37°C for 1 hour.

-

Filter the reaction mixture through DEAE-cellulose filter discs to separate protein-bound and free [³H]-colchicine.

-

Wash the filters with buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The displacement of [³H]-colchicine by IN-56 indicates competitive binding. The Ki value is determined from the competition curve.

Cell Viability Assay (MTT or Sulforhodamine B)

This assay assesses the cytotoxic effect of IN-56 on cancer cells.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete cell culture medium

-

IN-56 (in DMSO)

-

MTT reagent or Sulforhodamine B (SRB)

-

96-well cell culture plates

Procedure:

-

Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of IN-56 for 72 hours.

-

After the incubation period, perform either the MTT or SRB assay according to the manufacturer's protocol to determine cell viability.

-

Measure the absorbance at the appropriate wavelength.

-

The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cell Cycle Analysis

This assay determines the effect of IN-56 on cell cycle progression.

Materials:

-

HeLa cells

-

IN-56

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat HeLa cells with IN-56 at its GI50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in the G2/M phase of the cell cycle is quantified. An increase in the G2/M population is indicative of mitotic arrest.

Visualizations

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for a tubulin polymerization inhibitor like IN-56 and the general workflows for the key in vitro assays.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benthamopenarchives.com [benthamopenarchives.com]

- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization-IN-56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-56 is a potent, cell-permeable indazole derivative that functions as a tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells. Furthermore, this compound has been shown to diminish cell migration and inhibit tumor growth in vivo, making it a promising candidate for cancer therapeutic development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its effects on cancer cells.

Chemical Properties and Stock Solution Preparation

| Property | Value |

| CAS Number | 2966790-98-5 |

| Molecular Formula | C₂₄H₂₃N₅O₂ |

| Molecular Weight | 413.47 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Preparation of Stock Solution

-

Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

-

Concentration : Prepare a high-concentration stock solution, for example, at 10 mM or 20 mM, to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration in the culture should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Procedure :

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its biological effects by directly interfering with the dynamics of microtubules.

Figure 1: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of a closely related indazole derivative, compound 8l, which shares the same core mechanism of action as this compound and can be used as a strong reference for experimental design.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| Compound 8l | ~11.59 - 13.16 |

| Colchicine (Reference) | ~10.65 |

Table 2: In Vitro Antiproliferative Activity (IC₅₀/GI₅₀ Values)

| Cell Line | Cancer Type | IC₅₀/GI₅₀ (nM) |

| A549 | Lung Cancer | Low nanomolar range |

| Huh-7 | Liver Cancer | Low nanomolar range |

| T24 | Bladder Cancer | Low nanomolar range |

| A549/Tax | Taxol-Resistant Lung Cancer | Low nanomolar range |

| MCF-7 | Breast Cancer | 7.89 µM |

| HepG-2 | Liver Cancer | 3.73 µM |

Note: The low nanomolar efficacy for A549, Huh-7, and T24 cell lines is based on qualitative descriptions from research articles. Specific numerical values should be determined empirically for this compound.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.

Experimental Workflow Overview

Figure 2: General experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to analyze the effect of this compound on cell cycle progression.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to detect the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Centrifuge at 300 x g for 5 minutes and wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition:

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Immunofluorescence Staining for Microtubule Disruption

This protocol is to visualize the effect of this compound on the cellular microtubule network.

Materials:

-

Cells grown on coverslips in 24-well plates

-

This compound stock solution

-

Microtubule-stabilizing buffer (MTSB)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile coverslips in 24-well plates.

-

Treat the cells with this compound at an appropriate concentration (e.g., around the IC₅₀ value) for a short duration (e.g., 4-6 hours) to observe microtubule disruption before significant cell death occurs.

-

-

Fixation and Permeabilization:

-

Gently wash the cells with pre-warmed MTSB.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the treated cells to the vehicle control to observe any disruption or depolymerization of the microtubule network.

-

Disclaimer

The provided protocols and concentration ranges are intended as a guide. Optimal conditions, including cell density, compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup. The quantitative data presented is based on a closely related compound and should be used for initial experimental design, with the understanding that values for this compound may differ.

Troubleshooting & Optimization

Technical Support Center: Tubulin Polymerization-IN-56

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin polymerization-IN-56. The information is designed to address specific issues that may be encountered during experiments.

FAQs

1. What is this compound and what is its mechanism of action?

This compound (also known as compound 8l) is a potent, cell-permeable inhibitor of tubulin polymerization[1][2][3]. It is an indazole derivative that binds to the colchicine site on β-tubulin[1][2][3]. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton[4][5]. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death)[3][6]. This compound has also been observed to reduce cell migration and inhibit tumor growth in vivo[6].

2. What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as a colchicine-site inhibitor, it is important to consider potential class-wide off-target effects. For example, some microtubule-targeting agents have been associated with neurotoxicity[7]. It is also known that structural optimization of tubulin inhibitors can sometimes lead to unforeseen off-target effects, resulting in toxicity[8]. Researchers should, therefore, carefully evaluate the effects of this compound in their specific experimental models and consider performing selectivity profiling, for instance, against a panel of kinases, to identify any potential off-target activities. A rapid change in cell morphology upon treatment may also be an indicator of off-target effects on the cytoskeleton[9].

3. In which solvent should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration low (usually below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.

4. What are the expected phenotypic effects of this compound in cell culture?

Treatment of cultured cells with this compound is expected to result in a disruption of the microtubule network. This can be visualized using immunofluorescence microscopy as a loss of the filamentous microtubule structure[7]. Consequently, cells are expected to arrest in the G2/M phase of the cell cycle, leading to an accumulation of rounded, mitotic cells[7]. Prolonged exposure typically induces apoptosis[3].

Troubleshooting Guides

In Vitro Tubulin Polymerization Assay

| Problem | Possible Cause | Solution |

| High background signal in no-tubulin control | Compound precipitation or aggregation. | Centrifuge the compound solution before adding it to the assay plate. Test the compound in the assay buffer without tubulin to check for precipitation. |

| Inconsistent results between replicates | Pipetting errors or air bubbles in the wells[7]. | Use calibrated pipettes and reverse pipetting for viscous solutions. Be careful not to introduce air bubbles when adding reagents to the plate. |

| No inhibition of tubulin polymerization observed | Incorrect compound concentration or inactive compound. | Verify the concentration of the compound stock solution. Test a fresh aliquot of the compound. Include a known tubulin polymerization inhibitor (e.g., colchicine or nocodazole) as a positive control. |

| Unexpected enhancement of polymerization | Compound may have a different mechanism of action (e.g., microtubule stabilization). | Review the literature for similar compounds. Consider performing a microtubule depolymerization assay to investigate stabilizing effects. |

Cell-Based Assays

| Problem | Possible Cause | Solution |

| High cytotoxicity in control cells | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration as the highest compound concentration. |

| No effect on cell viability or cell cycle | Compound is not cell-permeable or is being actively transported out of the cells. | Perform a cellular uptake assay to determine if the compound is entering the cells. Use cell lines that do not overexpress efflux pumps like P-glycoprotein. |

| Difficulty in visualizing microtubule disruption by immunofluorescence | Suboptimal antibody concentration or fixation/permeabilization protocol. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Test different fixation methods (e.g., methanol vs. formaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin). |

| Cell morphology changes do not correlate with cell death | Possible off-target effects or induction of senescence. | Investigate markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) and senescence (e.g., β-galactosidase staining). Perform a broader selectivity screen to identify potential off-targets[8][9]. |

Quantitative Data

The following tables present hypothetical, yet representative, data for a potent colchicine-site tubulin polymerization inhibitor like this compound, based on typical values reported for this class of compounds.

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value |

| Tubulin Polymerization | IC₅₀ | 1.5 µM |

| Colchicine Binding | Kᵢ | 0.8 µM |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | 15 |

| A549 | Lung Cancer | 25 |

| MCF-7 | Breast Cancer | 18 |

| HCT116 | Colon Cancer | 12 |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is adapted from standard commercially available kits[7].

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (10 mM in DMSO)

-

96-well, half-area, clear-bottom plate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer. Also prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM nocodazole).

-

In a pre-chilled 96-well plate on ice, add the diluted compounds or controls.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the change in absorbance over time to generate polymerization curves. The IC₅₀ value can be determined by plotting the rate of polymerization against the compound concentration.

Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol provides a general method for visualizing the effects of this compound on the microtubule network.

Materials:

-

Cells cultured on glass coverslips

-